molecular formula C11H9NOS B1446079 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde CAS No. 1401521-93-4

4-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Cat. No. B1446079
CAS RN: 1401521-93-4
M. Wt: 203.26 g/mol
InChI Key: UOLOGZKZHHDENS-UHFFFAOYSA-N
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Description

The compound “4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester” is a chemical substance with the CAS number 39101-02-5 . Another related compound is “4-(3-Methyl-isothiazol-5-yl)-benzoic acid” with the CAS number 1261236-29-6 .


Molecular Structure Analysis

The molecular formula of “4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester” is C12H11NO2S . The molecular weight is 233.29 .

Scientific Research Applications

Preservative Efficacy and Sensitization Risks

"4-(3-Methyl-isothiazol-5-yl)-benzaldehyde" is related to isothiazolinones, compounds known for their preservative efficacy. Kathon CG, a preservative that contains isothiazolinones, demonstrates significant preservative capabilities but also poses risks for contact dermatitis, especially in Europe and the United States. Sensitization often occurs via cosmetic products applied to damaged skin, highlighting the need for careful consideration of these compounds in consumer products (de Groot & Weyland, 1988).

Synthetic Applications in Organic Chemistry

Isothiazol derivatives like "4-(3-Methyl-isothiazol-5-yl)-benzaldehyde" find applications in synthetic organic chemistry. For instance, the synthesis of 5,5′-Methylene-bis(benzotriazole), a compound used as a metal passivator and in light-sensitive materials, highlights the utility of these chemicals in creating environmentally friendly and efficient synthetic routes (Gu et al., 2009).

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Research on the degradation of acetaminophen via advanced oxidation processes (AOPs) illustrates the broader applicability of compounds in environmental science. AOPs, possibly involving derivatives of isothiazolinones or related structures, can lead to the generation of various by-products with different kinetics and mechanisms, pointing to the potential environmental impact and the necessity for careful management of these compounds (Qutob et al., 2022).

Corrosion Inhibition

The application of isothiazol derivatives in corrosion inhibition, especially for metals like copper, showcases the chemical utility of these compounds. While not directly related to "4-(3-Methyl-isothiazol-5-yl)-benzaldehyde," the use of tolyltriazole, a related compound, in protecting copper and brass in various environments demonstrates the potential of these molecules in industrial applications (Walker, 1976).

properties

IUPAC Name

4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-6-11(14-12-8)10-4-2-9(7-13)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLOGZKZHHDENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265263
Record name Benzaldehyde, 4-(3-methyl-5-isothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1401521-93-4
Record name Benzaldehyde, 4-(3-methyl-5-isothiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401521-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(3-methyl-5-isothiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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